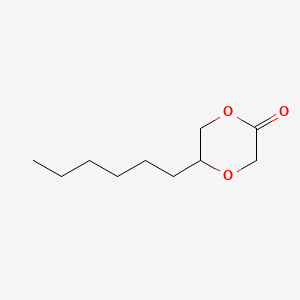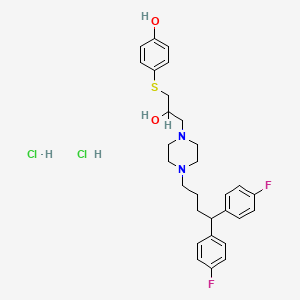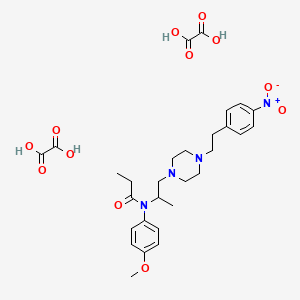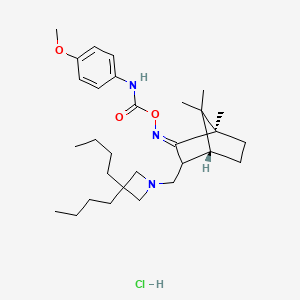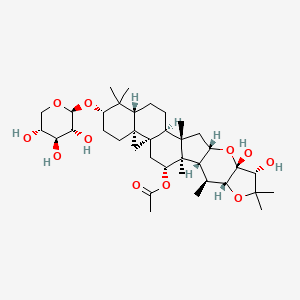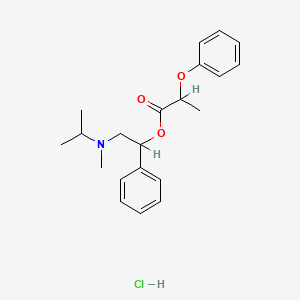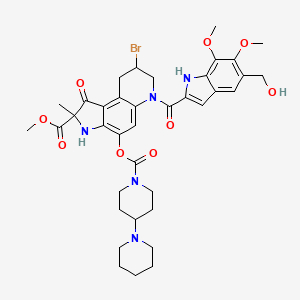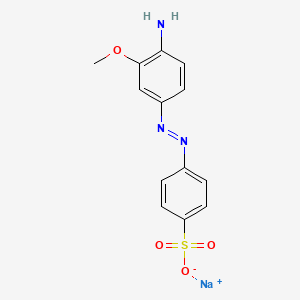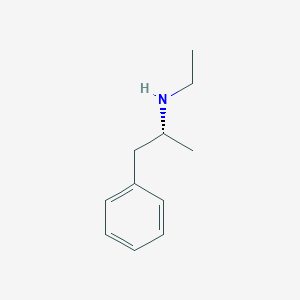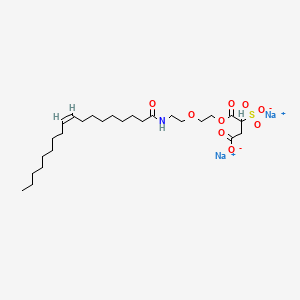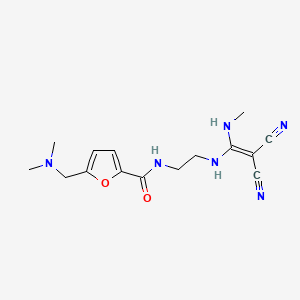
2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- is a complex organic compound that belongs to the class of furancarboxamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of multiple functional groups, makes it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the carboxamide group. The subsequent steps involve the addition of the dicyano and dimethylamino groups under controlled reaction conditions, such as specific temperatures, pressures, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as solvent selection and purification techniques, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted furancarboxamides.
Aplicaciones Científicas De Investigación
2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- include other furancarboxamides and related organic molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, stability, and biological activity, making it a valuable subject for research and application.
Propiedades
Número CAS |
135017-13-9 |
|---|---|
Fórmula molecular |
C15H20N6O2 |
Peso molecular |
316.36 g/mol |
Nombre IUPAC |
N-[2-[[2,2-dicyano-1-(methylamino)ethenyl]amino]ethyl]-5-[(dimethylamino)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H20N6O2/c1-18-14(11(8-16)9-17)19-6-7-20-15(22)13-5-4-12(23-13)10-21(2)3/h4-5,18-19H,6-7,10H2,1-3H3,(H,20,22) |
Clave InChI |
VMQSCNIMUYUGLV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=C(C#N)C#N)NCCNC(=O)C1=CC=C(O1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


